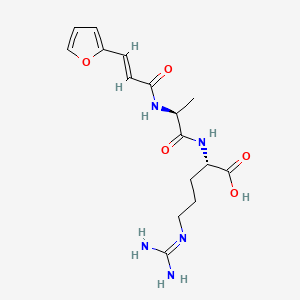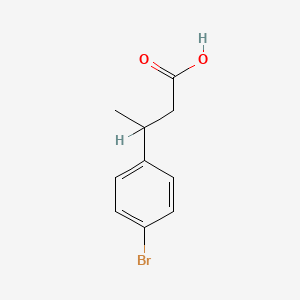
5-(Morpholin-4-ylsulfonyl)indoline
説明
5-(Morpholin-4-ylsulfonyl)indoline is a chemical compound with the molecular formula C12H16N2O3S . It is also known as MSL-109 and is considered a promising compound for use in scientific experiments due to its unique chemical properties and potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of 5-(Morpholin-4-ylsulfonyl)indoline involves a strategy proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . Their reactions with arylsulfonyl azides were studied . Indoline can be synthesized in various ways, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis .Molecular Structure Analysis
Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis
The reactions of 5-(Morpholin-4-ylsulfonyl)indoline with arylsulfonyl azides were studied . In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, a new process was observed, producing the target molecules in one synthetic step via the formation of a triazene intermediate and the elimination of ammonia .Physical And Chemical Properties Analysis
5-(Morpholin-4-ylsulfonyl)indoline has a molecular weight of 268.33 g/mol. The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .科学的研究の応用
Treatment of Ischemic Stroke
Indoline derivatives, including “5-(Morpholin-4-ylsulfonyl)indoline”, have been designed, synthesized, and biologically evaluated as multifunctional neuroprotective agents for battling ischemic stroke . These compounds showed significant protective effects against H2O2-induced death of RAW 264.7 cells . Some compounds significantly elevated the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage .
Antioxidant Properties
Indoline derivatives have demonstrated significant antioxidant properties. In antioxidant assays, all compounds, including “5-(Morpholin-4-ylsulfonyl)indoline”, showed significant protective effects against H2O2-induced death of RAW 264.7 cells .
Anti-inflammatory and Analgesic Applications
Indoline structures have been found to have anti-inflammatory and analgesic properties . They have been used to lower the LPS-induced secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells .
Anti-tumor Applications
Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . They have been fully developed as antibiotics, and their activities on anti-tumor are mainly studied now .
Anti-bacterial Applications
Indoline-related alkaloids have been fully developed as antibiotics . The resistance of bacteria is increasing, and to cope with the potentially adverse side effects of cancer chemotherapy and surgery, researchers are turning to the construction of new drug scaffolds .
Cardiovascular Disease Treatment
Indoline compounds have been used to treat cardiovascular diseases . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .
作用機序
Target of Action
It’s worth noting that indole derivatives, which include 5-(morpholin-4-ylsulfonyl)indoline, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making indole derivatives valuable for developing new therapeutic agents .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with their targets, leading to various changes at the molecular and cellular levels .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . These interactions can lead to downstream effects that contribute to their therapeutic potential .
Pharmacokinetics
The indoline structure is known to be present in many natural products and drugs, suggesting that it may have favorable pharmacokinetic properties .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
The properties of indole derivatives suggest that they may be influenced by various factors, including ph, temperature, and the presence of other molecules .
Safety and Hazards
Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be used. Adequate ventilation should be ensured, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .
将来の方向性
特性
IUPAC Name |
4-(2,3-dihydro-1H-indol-5-ylsulfonyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c15-18(16,14-5-7-17-8-6-14)11-1-2-12-10(9-11)3-4-13-12/h1-2,9,13H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVUZORSHCTUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424550 | |
| Record name | 5-(morpholin-4-ylsulfonyl)indoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57256585 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(Morpholin-4-ylsulfonyl)indoline | |
CAS RN |
874594-02-2 | |
| Record name | 5-(morpholin-4-ylsulfonyl)indoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




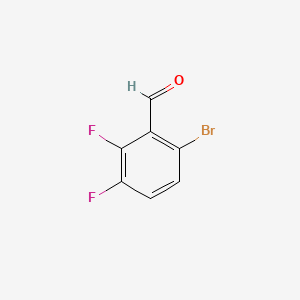
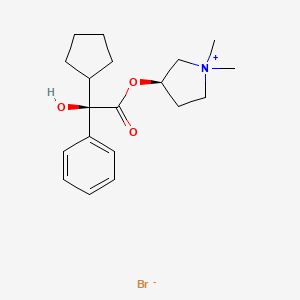
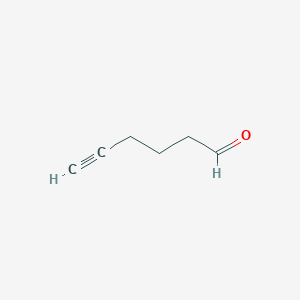

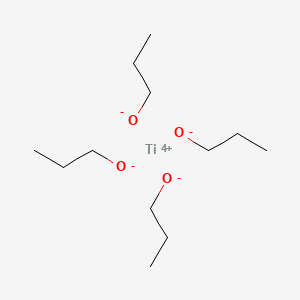


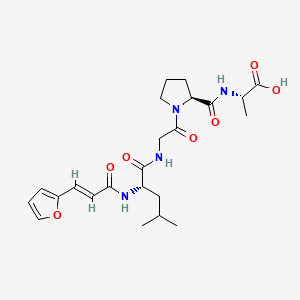
![Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B1336297.png)
